molecular formula C17H15N3O2 B11105954 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-

2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-

Cat. No.: B11105954
M. Wt: 293.32 g/mol
InChI Key: ZFMLKWCZAUEDOS-UHFFFAOYSA-N
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Description

2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE typically involves the reaction of diphenylamine with a suitable aldehyde to form the intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones

    Reduction: Formation of dihydropyridazinone derivatives

    Substitution: Introduction of different substituents at the nitrogen or carbon atoms

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents like thionyl chloride or bromine

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydropyridazinone derivatives

    Substitution: Halogenated pyridazinone derivatives

Scientific Research Applications

2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential antimicrobial and anticancer activities

    Medicine: Studied for its potential use as an anti-inflammatory and analgesic agent

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase, leading to anti-inflammatory effects

    Interacting with receptors: Such as GABA receptors, contributing to its potential anxiolytic and anticonvulsant activities

    Modulating signaling pathways: Involved in cell proliferation and apoptosis, which may explain its anticancer properties

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone)

    Other heterocycles: Such as pyrimidinones and pyrazinones

Uniqueness

2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE stands out due to its unique combination of a diphenylamine moiety and a hydroxyl group, which may contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[(N-phenylanilino)methyl]-1H-pyridazine-3,6-dione

InChI

InChI=1S/C17H15N3O2/c21-16-11-12-17(22)20(18-16)13-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21)

InChI Key

ZFMLKWCZAUEDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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